molecular formula C6H13ClN2O2S B2668421 N-Cyclopropylazetidine-3-sulfonamide;hydrochloride CAS No. 2375273-95-1

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride

Cat. No.: B2668421
CAS No.: 2375273-95-1
M. Wt: 212.69
InChI Key: BCIBREFWQZGTEP-UHFFFAOYSA-N
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Description

N-Cyclopropylazetidine-3-sulfonamide; hydrochloride is a chemically modified compound featuring a cyclopropyl group attached to an azetidine ring, a sulfonamide moiety, and a hydrochloride salt. The hydrochloride salt further improves stability and dissolution properties, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-cyclopropylazetidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.ClH/c9-11(10,6-3-7-4-6)8-5-1-2-5;/h5-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIBREFWQZGTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylazetidine-3-sulfonamide;hydrochloride involves the reaction of cyclopropylamine with azetidine-3-sulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The resulting N-cyclopropylazetidine-3-sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylazetidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Table 2: Chemical Reactions

Reaction TypeDescriptionExample Products
OxidationConverts sulfonamide to sulfonic acid derivativesSulfonic acid derivatives
ReductionConverts sulfonamide group to amineAmine derivatives
SubstitutionReplaces sulfonamide with other functional groupsNew functional group compounds

Biology

The compound is under investigation for its antimicrobial properties , particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. It functions by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects.

Mechanism of Action:
The inhibition of dihydropteroate synthase disrupts bacterial growth by decreasing folate production, essential for DNA synthesis.

Medicine

Research indicates potential therapeutic applications of this compound in treating bacterial infections and as a diuretic. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various pathways.

Case Study: Antibacterial Efficacy
Modifications to the sulfonamide structure have been shown to enhance antibacterial activity against resistant strains. For example, introducing electron-withdrawing groups has increased potency against Nocardia species.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for developing agrochemicals and other industrial products.

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity: Laboratory tests confirm its effectiveness against various bacterial strains.
  • Enzyme Inhibition: Investigations suggest potential inhibition of enzymes involved in different biological pathways.

Table 3: Biological Activity Overview

Activity TypeDescriptionFindings
AntimicrobialEffective against bacterial strainsActive against E. coli
Enzyme InhibitionInhibits specific enzymesPotential therapeutic targets

Mechanism of Action

The mechanism of action of N-cyclopropylazetidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural Analogs

Cyclopropylformamidine Hydrochloride (C₄H₈N₂·HCl)
  • Key Features : Cyclopropyl group, formamidine, hydrochloride salt.
  • Molecular Weight : 120.58 g/mol .
  • Comparison : Lacks the azetidine ring and sulfonamide group present in the target compound. The absence of these moieties may reduce steric hindrance and alter binding affinity in biological systems.
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (CAS 210049-20-0)
  • Key Features : Sulfonamide group, naphthalene ring, hydrochloride salt.
  • The sulfonamide group in both compounds may confer similar hydrogen-bonding capabilities .
Piperidine Derivatives (e.g., GZ-246B, GZ-253B)
  • Key Features : Piperidine core, phenyl substituents, hydrochloride salts.
  • Comparison : Piperidine rings (6-membered) vs. azetidine (4-membered) influence ring strain and conformational flexibility. Electronegative substituents (e.g., fluorine in GZ-274B) enhance metabolic stability, a strategy applicable to the target compound’s design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (HCl Salt) Synthesis Yield (%)
N-Cyclopropylazetidine-3-sulfonamide; HCl ~250 (estimated) Azetidine, cyclopropyl, sulfonamide High (predicted) N/A
Cyclopropylformamidine HCl 120.58 Cyclopropyl, formamidine Moderate N/A
N-(3-Aminopropyl)-5-Cl-2-naphthalenesulfonamide HCl 335.25 Naphthalene, sulfonamide Moderate N/A
GZ-246B ~350 (estimated) Piperidine, phenylethyl Low to moderate N/A

Notes:

  • The hydrochloride salt in all compounds enhances aqueous solubility.
  • The azetidine ring in the target compound may confer higher polarity compared to piperidine analogs.

Biological Activity

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclopropyl group, an azetidine ring, and a sulfonamide moiety. This combination is significant because it influences the compound's reactivity and biological activity compared to other sulfonamides.

Component Description
Cyclopropyl GroupEnhances reactivity and potential biological effects.
Azetidine RingProvides structural stability and specificity in interactions.
Sulfonamide MoietyKnown to inhibit certain enzymes, mimicking natural substrates.

This compound primarily exerts its biological effects through the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication processes.

  • Inhibition of Dihydropteroate Synthase : This mechanism leads to a decrease in folate production, essential for DNA synthesis in bacteria, thus exhibiting bacteriostatic properties rather than bactericidal ones.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy can be enhanced through structural modifications that introduce electron-withdrawing groups .
  • Enzyme Inhibition : Beyond antibacterial activity, the compound may inhibit other enzymes relevant to different biological pathways, making it a candidate for further therapeutic exploration.
  • Therapeutic Applications : Investigations into its use as a diuretic and in treating bacterial infections highlight its versatility in medicinal chemistry.

Case Studies

Several studies have documented the biological effects of sulfonamides similar to this compound:

  • Antibacterial Efficacy : Research has demonstrated that modifications to the sulfonamide structure can significantly enhance antibacterial activity against resistant strains of bacteria. For instance, substituents like nitro groups have been associated with increased potency against Nocardia species .
  • Toxicity Profiles : While sulfonamides are generally well-tolerated, adverse reactions such as Stevens-Johnson syndrome have been reported. Understanding these risks is crucial for developing safer derivatives .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis Techniques : Various synthetic pathways have been explored to optimize yield and purity while maintaining biological activity. This includes leveraging modern organic chemistry techniques to produce more effective analogs .
  • In Vitro Studies : Laboratory tests have confirmed the compound's ability to inhibit bacterial growth effectively, supporting its potential as a therapeutic agent.

Q & A

Q. How to resolve contradictory biological activity data across studies?

  • Methodology :
  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and dose-response curves.
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites or degradation products.
  • Structural Analogues : Compare with pharmacophores in agrochemical or medicinal chemistry studies (e.g., trifluoromethyl pyridine derivatives) .

Data Contradiction Analysis

  • Case Study : Conflicting NMR data for the cyclopropyl group may arise from solvent polarity or pH variations. For example, D2_2O vs. CDCl3_3 can shift proton signals due to hydrogen bonding. Replicate experiments under standardized conditions and reference PubChem’s computed spectral data for validation .

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